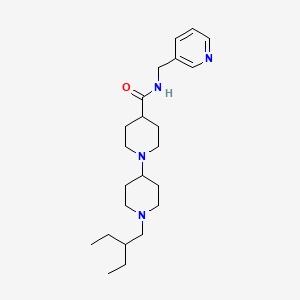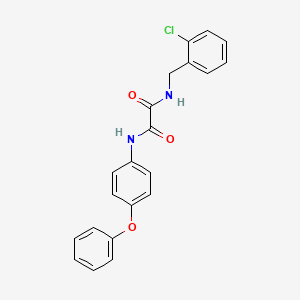
1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as EBP, is a synthetic compound that has been extensively studied for its potential use in the field of neuroscience. This compound belongs to the class of piperidine derivatives and has been found to have a wide range of biochemical and physiological effects on the central nervous system.
作用機序
The mechanism of action of 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum and plasma membrane of cells. This binding results in the modulation of various cellular processes such as calcium signaling, ion channel activity, and protein folding. 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has also been found to interact with various neurotransmitter receptors such as the NMDA receptor and the dopamine receptor.
Biochemical and Physiological Effects
1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been found to have a wide range of biochemical and physiological effects on the central nervous system. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has also been found to have antidepressant and anxiolytic properties in animal models of depression and anxiety.
実験室実験の利点と制限
The advantages of using 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide in lab experiments include its high affinity for the sigma-1 receptor, which makes it a potent and selective ligand for this receptor. 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for research purposes. The limitations of using 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide in lab experiments include its potential toxicity at high concentrations and the lack of information on its long-term effects.
将来の方向性
There are several future directions for research on 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. One potential direction is to investigate its potential use as a therapeutic agent for other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to further investigate its mechanism of action and its interactions with other neurotransmitter receptors. Additionally, future research could focus on developing more potent and selective sigma-1 receptor ligands based on the structure of 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide.
In conclusion, 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is a synthetic compound that has shown great potential as a therapeutic agent for various neurological disorders. Its high affinity for the sigma-1 receptor and its neuroprotective properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and its potential limitations.
合成法
The synthesis of 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves the reaction of 1,4'-bipiperidine with 2-ethylbutyl isocyanate and 3-pyridinemethanol. This reaction results in the formation of 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, which can be purified using various chromatographic techniques.
科学的研究の応用
1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential use as a therapeutic agent for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has also been found to have neuroprotective properties and can prevent neuronal damage caused by oxidative stress and inflammation.
特性
IUPAC Name |
1-[1-(2-ethylbutyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O/c1-3-19(4-2)18-26-12-9-22(10-13-26)27-14-7-21(8-15-27)23(28)25-17-20-6-5-11-24-16-20/h5-6,11,16,19,21-22H,3-4,7-10,12-15,17-18H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHHGPMNKNAWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC(CC1)N2CCC(CC2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-1,5,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5206243.png)
![2-bromo-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5206245.png)

![4-fluoro-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride](/img/structure/B5206252.png)
![3-{[(3-acetylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5206261.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5206269.png)
![2,4-dichloro-N-[3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5206275.png)

![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5206293.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5206295.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide](/img/structure/B5206337.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B5206341.png)